N-Acetyl-6-chlorotryptophan
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Overview
Description
N-Acetyl 6-Chlorotryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl 6-Chlorotryptophan can be synthesized through the condensation of 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis with L-aminoacylase . Another method involves the acylation of an activated amino acid derived from serine in situ, coupled with an enzymatic resolution step to furnish enantiopure analogues .
Industrial Production Methods
While specific industrial production methods for N-Acetyl 6-Chlorotryptophan are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions and enzymatic hydrolysis, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl 6-Chlorotryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
N-Acetyl 6-Chlorotryptophan has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It plays a role in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactivity.
Industry: It is used in the production of stabilizers for protein therapeutics
Mechanism of Action
The mechanism of action of N-Acetyl 6-Chlorotryptophan involves modulation of oxidative stress and mitochondrial membrane integrity. It provides protection against radiation-induced apoptosis by enhancing antioxidant enzyme activities and protecting DNA from damage . The molecular targets include enzymes involved in oxidative stress pathways and mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
6-Chlorotryptophan: A precursor to N-Acetyl 6-Chlorotryptophan with similar bioactivity.
N-Acetyl-L-Tryptophan: Another derivative with protective effects against oxidative stress.
Colibrimycins: Novel halogenated compounds with unique bioactivity.
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
LCLMWFCLWYOLIO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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